

# Pivaloylacetonitrile chemical structure and IUPAC name

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# An In-depth Technical Guide to Pivaloylacetonitrile

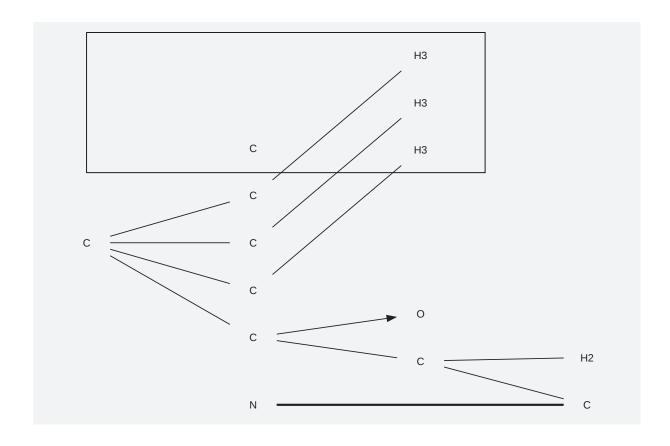
This guide provides a comprehensive overview of **pivaloylacetonitrile**, a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It details its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis.

#### **Chemical Structure and Nomenclature**

The standard IUPAC name for this compound is 4,4-dimethyl-3-oxopentanenitrile.[3][4][5] It is also commonly known by several synonyms, including **Pivaloylacetonitrile**, Cyanopinacolone, and 4,4-Dimethyl-3-oxovaleronitrile.[2][6][7]

Below is a diagram of the chemical structure of **pivaloylacetonitrile**.





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Figure 1: Chemical structure of pivaloylacetonitrile.

## **Physicochemical Properties**

**Pivaloylacetonitrile** is a white to cream crystalline powder or crystals.[4][6] It is insoluble in water.[6] A summary of its key physical and chemical properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C7H11NO	[3][4]
Molecular Weight	125.17 g/mol	[3]
Melting Point	66-69 °C	[6]
Boiling Point	125-126 °C at 22 mmHg	[6][8]
Density	~1.046 g/cm³ (estimate)	[2][6]
CAS Number	59997-51-2	[4][6]
InChI Key	MXZMACXOMZKYHJ- UHFFFAOYSA-N	[3][4]
SMILES	CC(C)(C)C(=O)CC#N	[4][9]

## **Experimental Protocols for Synthesis**

Several methods for the synthesis of **pivaloylacetonitrile** have been reported. Below are detailed protocols for three common methods.

Method 1: Synthesis from Methyl Pivalate and Acetonitrile in 1,4-Dioxane[6]

This method involves the condensation of methyl pivalate with acetonitrile using sodium hydride as a base.

- Step 1: Add sodium hydride (50% in paraffin oil, 1.2 eq., 4.6 g) to 1,4-dioxane (120 ml) and stir for several minutes to disperse the mixture.[6]
- Step 2: Slowly add acetonitrile (1.2 eq., 4.2 g) dropwise to the mixture over 15 minutes.
  Continue stirring for 30 minutes after the addition is complete.[6]
- Step 3: Add methyl pivalate (1 eq., 10 g) slowly and dropwise over 15 minutes. Heat the reaction mixture to reflux for 3 hours.[6]
- Step 4: After the reaction is complete, pour the mixture into ice water (200 g) and adjust the pH to 4.5 with acid.[6]



- Step 5: Extract the aqueous phase multiple times with dichloromethane (12 x 250 ml) and combine the organic phases.[6]
- Step 6: Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.[6]
- Step 7: Recrystallize the concentrate from hexane (100 ml) to yield the product as a brown solid (5 g, 51% yield).[6]

Method 2: Synthesis from Methyl Pivalate and Acetonitrile in Toluene[10]

This is an alternative procedure using toluene as the solvent.

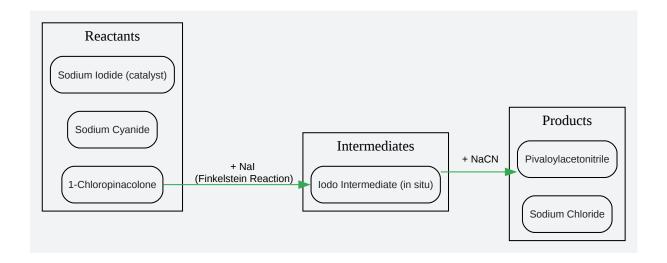
- Step 1: Suspend sodium hydride (55 g, as an 80% suspension in white oil) in 500 ml of dry toluene.[10]
- Step 2: Add methyl pivalate (106 g, 0.914 mole) and heat the mixture to 85°C.[10]
- Step 3: Under vigorous stirring, add acetonitrile (77 g, 1.87 moles) dropwise over 4 hours. Continue stirring at 85°C until the evolution of hydrogen ceases.[10]
- Step 4: Cool the thick reaction mass to room temperature and treat it with 700 ml of water, stirring vigorously for 30 minutes. Separate the two phases.[10]
- Step 5: Acidify the agueous phase with 31% hydrochloric acid to a pH of 1-2 at 0°C.[10]
- Step 6: Filter the precipitated **pivaloylacetonitrile**, wash with ice water until neutral, and dry under vacuum (25 Torr) at 40°C to obtain the pure product (106 g, 93% of theory).[10]

Method 3: Improved Synthesis via Nucleophilic Substitution with Iodide Catalysis[3][11]

This improved method enhances yield and purity by minimizing side reactions through the use of an iodide ion catalyst.[3][11]

The diagram below illustrates the reaction pathway for this improved synthesis.





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**Figure 2:** Simplified workflow of the iodide-catalyzed synthesis.

This method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with a catalytic amount of an iodide salt added.[3][11] The in situ generation of a more reactive iodo-intermediate facilitates the nucleophilic substitution by the cyanide ion and suppresses the formation of by-products, leading to a purer product with yields up to 95%.[3][11]

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